molecular formula C10H10F6N2O6 B284362 4-({[(Trifluoroacetyl)amino]carbonyl}oxy)butyl trifluoroacetylcarbamate

4-({[(Trifluoroacetyl)amino]carbonyl}oxy)butyl trifluoroacetylcarbamate

Cat. No. B284362
M. Wt: 368.19 g/mol
InChI Key: RRJLMTGOLDFIAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({[(Trifluoroacetyl)amino]carbonyl}oxy)butyl trifluoroacetylcarbamate, also known as TFB-TBOA, is a chemical compound that has gained significant attention in the scientific community due to its potential as a research tool for investigating the function of glutamate transporters. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and glutamate transporters play a crucial role in regulating its concentration in the synaptic cleft. Dysregulation of glutamate transporters has been implicated in various neurological disorders, including epilepsy, stroke, and Alzheimer's disease.

Mechanism of Action

4-({[(Trifluoroacetyl)amino]carbonyl}oxy)butyl trifluoroacetylcarbamate works by binding to the substrate-binding site of EAAT2 and preventing the transport of glutamate into the astrocyte. This leads to an accumulation of glutamate in the synaptic cleft, which can activate glutamate receptors and induce excitotoxicity.
Biochemical and Physiological Effects:
4-({[(Trifluoroacetyl)amino]carbonyl}oxy)butyl trifluoroacetylcarbamate has been shown to induce seizures and neurodegeneration in animal models, highlighting the importance of glutamate transporters in maintaining normal brain function. 4-({[(Trifluoroacetyl)amino]carbonyl}oxy)butyl trifluoroacetylcarbamate has also been shown to affect synaptic plasticity and learning and memory in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 4-({[(Trifluoroacetyl)amino]carbonyl}oxy)butyl trifluoroacetylcarbamate in lab experiments is its potency and selectivity for EAAT2, which allows for precise manipulation of glutamate levels in the brain. However, 4-({[(Trifluoroacetyl)amino]carbonyl}oxy)butyl trifluoroacetylcarbamate can also induce neurotoxicity at high concentrations, which can limit its use in certain experiments. Additionally, 4-({[(Trifluoroacetyl)amino]carbonyl}oxy)butyl trifluoroacetylcarbamate has a short half-life, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research involving 4-({[(Trifluoroacetyl)amino]carbonyl}oxy)butyl trifluoroacetylcarbamate. One area of interest is the development of more potent and selective inhibitors of glutamate transporters. Another area of interest is the investigation of the role of glutamate transporters in neurological disorders, including epilepsy, stroke, and Alzheimer's disease. Additionally, 4-({[(Trifluoroacetyl)amino]carbonyl}oxy)butyl trifluoroacetylcarbamate can be used to study the mechanisms underlying synaptic plasticity, learning, and memory.

Synthesis Methods

4-({[(Trifluoroacetyl)amino]carbonyl}oxy)butyl trifluoroacetylcarbamate can be synthesized using a multi-step process involving the reaction of various chemicals, including trifluoroacetic anhydride, butylamine, and carbonyldiimidazole. The synthesis process has been described in detail in several research articles.

Scientific Research Applications

4-({[(Trifluoroacetyl)amino]carbonyl}oxy)butyl trifluoroacetylcarbamate has been used extensively in scientific research to investigate the function of glutamate transporters. Specifically, it is a potent and selective inhibitor of the excitatory amino acid transporter 2 (EAAT2), which is the primary glutamate transporter in the brain. By inhibiting EAAT2, 4-({[(Trifluoroacetyl)amino]carbonyl}oxy)butyl trifluoroacetylcarbamate can increase extracellular glutamate levels and induce excitotoxicity, a process that has been implicated in various neurological disorders. 4-({[(Trifluoroacetyl)amino]carbonyl}oxy)butyl trifluoroacetylcarbamate has also been used to study the role of EAAT2 in synaptic plasticity, learning, and memory.

properties

Molecular Formula

C10H10F6N2O6

Molecular Weight

368.19 g/mol

IUPAC Name

4-[(2,2,2-trifluoroacetyl)carbamoyloxy]butyl N-(2,2,2-trifluoroacetyl)carbamate

InChI

InChI=1S/C10H10F6N2O6/c11-9(12,13)5(19)17-7(21)23-3-1-2-4-24-8(22)18-6(20)10(14,15)16/h1-4H2,(H,17,19,21)(H,18,20,22)

InChI Key

RRJLMTGOLDFIAI-UHFFFAOYSA-N

SMILES

C(CCOC(=O)NC(=O)C(F)(F)F)COC(=O)NC(=O)C(F)(F)F

Canonical SMILES

C(CCOC(=O)NC(=O)C(F)(F)F)COC(=O)NC(=O)C(F)(F)F

Origin of Product

United States

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